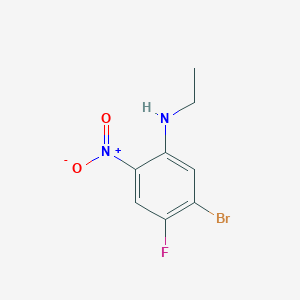

5-Bromo-N-ethyl-4-fluoro-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

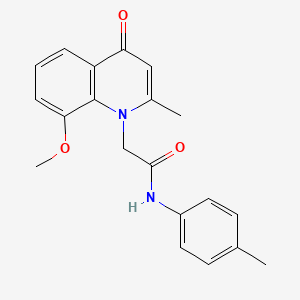

Molecular Structure Analysis

The molecular structure of 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline is represented by the InChI code1S/C8H8BrFN2O2/c1-2-11-7-3-5 (9)6 (10)4-8 (7)12 (13)14/h3-4,11H,2H2,1H3 . The molecular weight of the compound is 263.07 . Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline include a molecular weight of 263.07 .Applications De Recherche Scientifique

Synthesis and Biological Activities

One study describes the synthesis of a series of novel compounds, including those related to 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline, and their evaluation for antimicrobial and anti-tubercular activities. The compounds demonstrated significant activity against various bacterial and fungal strains, indicating their potential as lead molecules for further development in treating infections (Ramya V. Shingalapur, K. M. Hosamani, & Rangappa S. Keri, 2009).

Chemical Properties and Applications

Another study focuses on the enantiomeric resolution and simulation of stereomers of a compound similar to 5-Bromo-N-ethyl-4-fluoro-2-nitroaniline. It highlights the chemical interactions and mechanisms involved in chiral resolution, demonstrating the compound's utility in analytical chemistry and the development of chiral drugs (I. Ali et al., 2016).

Synthesis and Characterization of Derivatives

Further research includes the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives starting from 2‐Bromo‐4‐fluoroaniline. These compounds were tested against various pathogenic strains, showing a broad antibacterial activity, which underscores their significance in developing new antimicrobial agents (F. K. Abdel‐Wadood et al., 2014).

Photoregulated Drug Release

Another notable application involves the conjugation of anticancer drugs to the surface of gold nanoparticles through a photocleavable linkage, highlighting a novel approach to drug delivery systems. This method allows for controlled release of therapeutics upon exposure to specific light wavelengths, providing a targeted approach to cancer treatment (Sarit S. Agasti et al., 2009).

Fluorescence Sensing and Drug Delivery

Additionally, the synthesis and fluorescence properties of metal-organic frameworks (MOFs) containing related compounds were explored for detecting picric acid in aqueous media. This research illustrates the potential of such MOFs in environmental monitoring and sensing applications (Yadagiri Rachuri et al., 2016).

Mécanisme D'action

Target of Action

It’s worth noting that nitroaniline compounds are often used in the synthesis of dyes and pharmaceuticals

Mode of Action

Nitroaniline compounds are known to undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions suggest that the compound might interact with its targets through similar mechanisms.

Action Environment

It’s important to note that environmental conditions such as temperature, ph, and the presence of other chemicals can significantly affect the action of a compound .

Propriétés

IUPAC Name |

5-bromo-N-ethyl-4-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFN2O2/c1-2-11-7-3-5(9)6(10)4-8(7)12(13)14/h3-4,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPZIFUPPFODIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1[N+](=O)[O-])F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)

![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)

![4-(1'-(2-(dimethylamino)ethyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2884649.png)

![Methyl 2-[2-({[(1-cyanocyclohexyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B2884651.png)